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Compound of Interest

Compound Name: Tetrahydroamentoflavone

Cat. No.: B1208386

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and biological activities of Tetrahydroamentoflavone. The information is
curated for researchers, scientists, and professionals in the field of drug development, with a
focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Structure and Stereochemistry

Tetrahydroamentoflavone is a biflavonoid, a class of natural products formed by the
dimerization of two flavonoid units. Specifically, it is a hydrogenated derivative of
amentoflavone. The core structure consists of two flavanone moieties linked by a C-C bond.

The most commonly cited stereoisomer is (2S,2"S)-Tetrahydroamentoflavone. The
designation "(2S,2"S)" refers to the absolute configuration at the two chiral centers, C2 and
C2", located in the C-rings of the two flavanone units. The "S" configuration at these
stereocenters is determined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement
of the substituents at these chiral carbons is crucial for the molecule's biological activity and its
interaction with target enzymes and receptors.

Chemical Structure of (2S,2"S)-Tetrahydroamentoflavone:
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Note: This is a simplified 2D representation. The actual 3D conformation is more complex.

Physicochemical and Spectroscopic Data

Quantitative data for (2S,2"S)-Tetrahydroamentoflavone is summarized in the table below.

This information is critical for its identification, characterization, and application in experimental

settings.
Property Value Reference
Molecular Formula C30H22010
Molecular Weight 542.49 g/mol
UV Amax (MeOH) 289 nm, 203 nm [1]

3306, 1625, 1494, 1447, 1352,

IR vmax (KBr) cm~1
1250, 1170, 1085, 825

[1]

ESI-MS [M+H]* m/z 543

[1]

ESI-MS [M-H]~ miz 541

[1]

Circular Dichroism (CD)

[A€]z01 +7.33, [A€]276 -6.65
(MeOH)

[1]

Biological Activity: Xanthine Oxidase Inhibition

(2S,2"S)-Tetrahydroamentoflavone has been identified as a potent inhibitor of xanthine

oxidase (XO), an enzyme that plays a crucial role in purine metabolism and is a key target in

the treatment of gout and hyperuricemia.

Activity ICs0 Value Ki Value

Reference

Xanthine Oxidase

- 92 nM 0.982 uM
Inhibition

Experimental Protocols
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Isolation and Characterization of (2S,2"S)-
Tetrahydroamentoflavone (General Workflow)

The isolation of Tetrahydroamentoflavone from plant sources typically involves a multi-step
process of extraction and chromatographic separation. While a specific protocol for this
compound is not readily available, a general workflow can be outlined.

Click to download full resolution via product page

General workflow for the isolation and characterization of Tetrahydroamentoflavone.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a detailed method for determining the inhibitory activity of
Tetrahydroamentoflavone against xanthine oxidase.

Materials:

Xanthine Oxidase (from bovine milk)

o Xanthine

o Potassium Phosphate Buffer (pH 7.5)

e (2S,2"S)-Tetrahydroamentoflavone (Test Compound)
« Allopurinol (Positive Control)

e DMSO (for dissolving compounds)

e 96-well microplate

Microplate reader

Procedure:
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» Preparation of Reagents:

o Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

o Prepare a stock solution of xanthine in the same buffer.

o Prepare stock solutions of Tetrahydroamentoflavone and allopurinol in DMSO. Further
dilute with buffer to desired concentrations.

o Assay Mixture Preparation:

[e]

In a 96-well plate, add 50 uL of the test compound solution (or buffer for control).

o

Add 130 pL of potassium phosphate buffer.

[¢]

Add 20 pL of xanthine oxidase solution.

Incubate the mixture at 25°C for 15 minutes.

[¢]

¢ Initiation of Reaction:

o Add 50 pL of xanthine solution to each well to start the reaction.

e Measurement:

o Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the
product, absorbs) at regular intervals for a set period using a microplate reader.

e Calculation of Inhibition:

[e]

The rate of uric acid formation is determined from the change in absorbance over time.

o

The percentage of inhibition is calculated using the following formula: % Inhibition =
[(Activity of control - Activity of test) / Activity of control] x 100

o

The 1Cso value (the concentration of the inhibitor that causes 50% inhibition of the enzyme
activity) is determined by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Reagent Preparation
Xanthine Oxidase Solution Tetrahydroamentoflavone Solution Xanthine Solution
Assay‘ Execution
/
. | Prepare Assay Mixture
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Incubate at 25°C for 15 min
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Workflow for the in vitro xanthine oxidase inhibition assay.
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Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated
by Tetrahydroamentoflavone. However, research on its parent compound, amentoflavone,
and other flavonoids suggests potential interactions with key cellular signaling cascades
involved in inflammation, apoptosis, and cell proliferation. Amentoflavone has been shown to
influence pathways such as NF-kB, MAPK, and PI3K/Akt.[2] It is plausible that
Tetrahydroamentoflavone may exert its biological effects through similar mechanisms,
although this requires experimental validation.

Below is a generalized diagram of a signaling pathway commonly affected by flavonoids, which
may be relevant for future studies on Tetrahydroamentoflavone.

Tetrahydroamentoflavone
(Hypothesized)

Modulates odulates

Potential Target Signaling Pathways

PI3K/Akt Pathway NF-«kB Pathway MAPK Pathway

Cellular Out¢comes

| Cell Proliferation | Inflammation 1 Apoptosis

Click to download full resolution via product page

Hypothesized signaling pathways potentially modulated by Tetrahydroamentoflavone.
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Disclaimer: The signaling pathway diagram is a generalized representation based on the
activities of related flavonoids. Direct experimental evidence for the effect of
Tetrahydroamentoflavone on these specific pathways is currently limited. Further research is
required to elucidate its precise molecular mechanisms of action.

This technical guide provides a foundational understanding of Tetrahydroamentoflavone for
scientific and drug development professionals. The compiled data and protocols are intended
to facilitate further research and exploration of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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